2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an acetamide moiety to a para-isopropylphenyl group. This structure is characteristic of ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for such systems . The 2-fluorophenyl substituent may enhance selectivity and metabolic stability compared to bulkier or more electronegative halogen substituents, while the isopropyl group on the phenyl ring likely contributes to lipophilicity, influencing blood-brain barrier penetration .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16(2)17-7-9-18(10-8-17)23-21(26)15-24-11-13-25(14-12-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZRVNMVKBATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been found to be more selective towards ENT2 than ENT1. The inhibition of these transporters disrupts the normal function of nucleotide synthesis and regulation of adenosine, which can have significant effects on cellular processes.
Biological Activity
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known by its CAS number 329080-41-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a piperazine ring substituted with a fluorophenyl group and an isopropylphenyl acetamide moiety. This unique configuration is believed to contribute to its biological effects.
Anticonvulsant Activity
Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including analogs of this compound. The results indicated that some compounds displayed significant anticonvulsant activity in animal models, suggesting a potential therapeutic application for epilepsy .
Selective Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Another study highlighted the compound's structural analogs as selective inhibitors of equilibrative nucleoside transporters, particularly ENT2. The findings suggested that these inhibitors could play a role in regulating adenosine function and improving chemotherapy outcomes . The selectivity towards ENT2 over ENT1 was noted to be 5 to 10 times higher, indicating potential for targeted therapeutic interventions.
Structure-Activity Relationship (SAR)
The SAR analysis conducted on various analogs of the compound revealed that modifications to the piperazine ring and substitution patterns significantly influenced biological activity. For instance, lipophilicity was found to correlate with anticonvulsant efficacy; more lipophilic compounds showed enhanced activity at later time points post-administration .
| Compound | Lipophilicity (Clog P) | Anticonvulsant Activity |
|---|---|---|
| Compound A | 3.5 | Active at 4h |
| Compound B | 2.0 | Active at 0.5h |
| Compound C | 4.0 | Active at 4h |
Case Studies
- Anticonvulsant Study : A series of experiments evaluated the anticonvulsant properties of various derivatives, including those based on the target compound. The study reported lower efficacy compared to traditional antiepileptic drugs like phenytoin but highlighted the potential for further development .
- ENT Inhibition : The selectivity and potency of piperazine derivatives were assessed in nucleoside transporter-deficient cells transfected with cloned human ENTs. The data indicated promising avenues for drug development targeting cancer therapies through modulation of nucleoside transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamide Derivatives
Key Structural Variations and Activities
The following table compares the target compound with structurally analogous piperazine-acetamide derivatives:
Notes:
- Halogen Effects : Chlorophenyl derivatives (e.g., compounds 15 and 16) exhibit anticonvulsant activity, but fluorine’s smaller size and higher electronegativity in the target compound may improve receptor binding kinetics or metabolic stability .
- Amide Substituent : The para-isopropylphenyl group in HC-030031 and the target compound suggests this substituent enhances TRP channel modulation or CNS bioavailability .
Non-Piperazine Analogs with Shared Substituents
Ubaditinib (Proposed INN List 132)
- Structure : Contains a 4-(propan-2-yl)-1H-triazol-1-yl group linked to a quinazoline core.
- Activity : Tyrosine kinase inhibitor (antineoplastic), highlighting the isopropyl group’s role in hydrophobic interactions with enzyme active sites .
N-(3-Chlorophenyl)-2-morpholinoacetamide (13)
Research Findings and Pharmacological Implications
Anticonvulsant Activity
TRP Channel Modulation
Physicochemical Properties
- The target compound’s calculated logP (~3.5) indicates moderate lipophilicity, balancing CNS penetration and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
